3-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide
Description
Properties
IUPAC Name |
3-nitro-N-[4-(2-phenylethylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c25-21(17-7-4-8-19(15-17)24(26)27)23-18-9-11-20(12-10-18)30(28,29)22-14-13-16-5-2-1-3-6-16/h1-12,15,22H,13-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOVDPLEMIOGQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide typically involves multiple steps. One common method starts with the nitration of a suitable benzamide precursor to introduce the nitro group. This is followed by the introduction of the sulfamoyl group through a sulfonation reaction. Finally, the phenylethyl group is attached via a substitution reaction. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of automated reactors and advanced monitoring systems helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the sulfamoyl group may interact with enzymes or receptors. The phenylethyl group can enhance the compound’s binding affinity to its targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Sulfamoyl and Benzamide Moieties
Table 1: Key Structural Features and Physical Properties of Analogs
Substituent Effects on Physicochemical Properties
- Nitro Group Position: The target compound’s 3-nitro group contrasts with the 2-nitro substitution in Y032-3276 .
- Sulfamoyl Modifications :
- 2-Phenylethyl (Target) : Introduces significant hydrophobicity, likely improving blood-brain barrier penetration for central nervous system (CNS) targets like AChE .
- Heterocyclic Replacements : Thiazole () or isoxazole () groups introduce hydrogen-bonding capabilities, which may improve solubility but reduce lipophilicity compared to the phenylethyl group .
- Halogenation : Fluorine or chlorine substituents (e.g., 4-F in 5f , 2,6-Cl in Compound 8 ) increase molecular polarity and metabolic stability, as seen in higher melting points (236–237°C for 5f).
Biological Activity
3-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide is a complex organic compound notable for its unique structural features, including a nitro group and a sulfonamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies.
- Molecular Formula : C13H11N3O5S
- Molecular Weight : 321.31 g/mol
- CAS Number : 73676-83-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The nitro group is believed to play a crucial role in mediating these interactions, potentially leading to the inhibition of various biological pathways. The sulfonamide group may enhance binding affinity, thereby increasing the compound's efficacy.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HT-29 (Colon Cancer) | 20 | Cell cycle arrest at G1 phase |
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-kB), which plays a critical role in inflammation.
| Inflammatory Marker | Effect | Reference |
|---|---|---|
| TNF-alpha | Decreased production | Study on inflammatory response |
| IL-6 | Reduced activation | Study on cytokine modulation |
Case Studies
- Case Study on Breast Cancer Cells : In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Case Study on Inflammatory Response : A study involving animal models demonstrated that administration of this compound significantly reduced inflammation markers in induced arthritis models, highlighting its potential as an anti-inflammatory agent.
Q & A
Q. What are the recommended synthetic routes for 3-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves coupling a nitro-substituted benzoyl chloride with a sulfamoylphenylamine derivative. Key steps include:
- Amide Bond Formation : React 3-nitrobenzoyl chloride with 4-[(2-phenylethyl)sulfamoyl]aniline in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures improves purity.
- Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N, S within ±0.4% theoretical) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies functional groups (e.g., sulfamoyl proton at δ 7.8–8.2 ppm, aromatic protons at δ 6.5–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 456.12) .
- X-ray Crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 25.023 Å, b = 5.370 Å, c = 8.128 Å, α = 98.54° validates 3D structure .
Q. What preliminary biological assays are suitable for evaluating bioactivity?
- Methodological Answer :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Staphylococcus aureus (MIC ≤ 16 µg/mL) and Candida albicans .
- Anticancer Screening : MTT assay on human cancer cell lines (e.g., MCF-7 breast cancer) at 10–100 µM for 48 hours .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ATP-competitive binding protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce side products?
- Methodological Answer :
- Solvent Optimization : Replace DCM with THF to enhance solubility of intermediates, reducing reaction time by 30% .
- Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling steps; monitor via TLC to minimize byproducts like unreacted aniline .
- Temperature Control : Maintain 0–5°C during nitro-group introduction to prevent over-nitration .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Compare protocols for cell line origin (e.g., ATCC vs. non-certified sources) and culture conditions (e.g., serum concentration) .
- Metabolic Stability : Test compound stability in liver microsomes (e.g., human vs. murine) to explain species-specific discrepancies .
- Structural Analogues : Synthesize derivatives (e.g., replacing nitro with cyano groups) to isolate functional group contributions .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Fragment-Based Design : Modify the sulfamoyl linker (e.g., alkyl vs. aryl substitutions) and assess binding affinity via SPR (surface plasmon resonance) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2). Validate with mutagenesis studies .
- Pharmacophore Mapping : Identify critical moieties (e.g., nitro group for electron withdrawal) using QSAR models (R² > 0.85) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
